molecular formula C18H28O6 B8551243 (3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol

(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol

Cat. No.: B8551243
M. Wt: 340.4 g/mol
InChI Key: XEYVZLZWQFLSDZ-DGADGQDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is a chemical compound with the molecular formula C18H28O6 and a molecular weight of 340.41 g/mol . It is a derivative of mannose, a type of sugar, and is often used in various chemical and biochemical applications. The compound is known for its stability and unique structural properties, which make it valuable in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol typically involves the protection of the hydroxyl groups of mannose. One common method includes the reaction of mannose with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclohexylidene derivative . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Periodate in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized mannose derivatives.

Scientific Research Applications

(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of (3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol involves its ability to protect hydroxyl groups during chemical reactions. The cyclohexylidene groups provide steric hindrance, preventing unwanted side reactions and ensuring selective transformations . This property is particularly useful in multi-step synthesis processes where specific functional groups need to be preserved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is unique due to its specific cyclohexylidene protection, which offers greater stability and selectivity compared to other protecting groups like isopropylidene. This makes it particularly valuable in complex synthetic routes where high selectivity is required .

Properties

Molecular Formula

C18H28O6

Molecular Weight

340.4 g/mol

IUPAC Name

(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol

InChI

InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12-,13+,14-,15+,16-/m1/s1

InChI Key

XEYVZLZWQFLSDZ-DGADGQDISA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@H]4[C@H](O3)OC5(O4)CCCCC5)O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O

Origin of Product

United States

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